molecular formula C11H9ClN2O B2979996 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde CAS No. 1541538-18-4

3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B2979996
CAS No.: 1541538-18-4
M. Wt: 220.66
InChI Key: SQEQJUCOCCOUEZ-UHFFFAOYSA-N
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Description

3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is an organic compound characterized by the presence of a chloro-substituted benzaldehyde group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 3-chlorobenzaldehyde with 4-methyl-1H-pyrazole under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is unique due to the specific positioning of the chloro and pyrazole groups, which can influence its reactivity and interactions with other molecules. The presence of the methyl group on the pyrazole ring can also affect its electronic properties and steric hindrance, making it distinct from other similar compounds .

Properties

IUPAC Name

3-chloro-4-(4-methylpyrazol-1-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-8-5-13-14(6-8)11-3-2-9(7-15)4-10(11)12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEQJUCOCCOUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=C(C=C(C=C2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1541538-18-4
Record name 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde
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